Fenirofibrate Acyl-beta-D-glucuronide

Descripción

Significance of Glucuronidation as a Phase II Biotransformation Pathway

Biotransformation is a critical metabolic process, primarily occurring in the liver, that facilitates the elimination of foreign substances (xenobiotics) and endogenous compounds from the body. nih.gov This process is generally categorized into Phase I, II, and III reactions. nih.gov Phase II metabolism involves the conjugation of xenobiotics or their Phase I metabolites with endogenous molecules, which increases their water solubility and promotes their excretion. numberanalytics.comdrughunter.com

Among the various Phase II reactions, glucuronidation stands out as the most predominant and crucial pathway for the metabolism of drugs, other xenobiotics, and endogenous substances. numberanalytics.comuomus.edu.iquef.fi This process involves the enzymatic transfer of a glucuronic acid moiety from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to a substrate. uomus.edu.iquef.fi The enzymes responsible for catalyzing this reaction are known as UDP-glucuronosyltransferases (UGTs). uef.finih.gov

The significance of glucuronidation lies in several key factors:

Abundant Precursor: The body has a readily available supply of D-glucuronic acid, which is derived from D-glucose. uomus.edu.iq

Versatility: A wide array of functional groups, including hydroxyl, carboxyl, amino, and thiol groups, can undergo glucuronidation. uomus.edu.iq

Increased Polarity: The addition of the glucuronyl group, with its ionized carboxylate and polar hydroxyl groups, significantly enhances the water solubility of the resulting conjugate. uomus.edu.iqtandfonline.com This increased hydrophilicity is essential for the elimination of the compound from the body, typically via urine or bile. nih.govtandfonline.com

While generally considered a detoxification pathway that terminates the pharmacological activity of substances, there are instances where glucuronidation can lead to the formation of reactive metabolites. uef.finih.gov

Overview of Fenofibrate (B1672516) Metabolic Pathways and the Position of Fenofibric Acid Acyl-beta-D-glucuronide

Fenofibrate is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its therapeutic effects. researchgate.netnih.gov The primary metabolic steps for fenofibrate are as follows:

Hydrolysis: The initial and rapid step is the hydrolysis of the carboxyl ester moiety of fenofibrate. nih.gov This reaction is catalyzed by esterases and results in the formation of its main active metabolite, fenofibric acid. researchgate.netnih.gov

Carbonyl Reduction: Fenofibric acid can then undergo carbonyl reduction to form another pharmacologically active metabolite known as reduced fenofibric acid. nih.gov

Glucuronidation: Both fenofibric acid and reduced fenofibric acid can be conjugated with glucuronic acid. nih.gov In humans, the predominant metabolic fate of fenofibric acid is its conjugation to form fenofibric acid acyl-beta-D-glucuronide. nih.govdrugbank.com This glucuronide conjugate is the primary form in which the drug is excreted, mainly in the urine. nih.govnih.gov

The formation of fenofibric acid acyl-beta-D-glucuronide is a critical step in the elimination of fenofibrate from the body. This process is mediated by multiple UGT enzymes, with UGT2B7 playing a predominant role, and UGT1A9 and UGT1A3 also contributing to its formation. nih.gov

Rationale for Dedicated Academic Research on Fenirofibrate Acyl-beta-D-glucuronide

Acyl glucuronides, the class of metabolites to which fenofibric acid acyl-beta-D-glucuronide belongs, have garnered significant attention in the scientific community. nih.govnih.gov While glucuronidation is typically a detoxification process, acyl glucuronides are chemically reactive electrophilic metabolites. nih.govnih.gov This reactivity has linked them to adverse drug reactions in some cases. nih.govacs.org

The chemical reactivity of acyl glucuronides can lead to several outcomes:

Intramolecular Rearrangement: The acyl group can migrate around the glucuronic acid ring, forming various positional isomers. nih.govacs.org

Hydrolysis: The conjugate can be hydrolyzed back to the parent carboxylic acid (in this case, fenofibric acid). nih.gov

Covalent Binding to Proteins: The electrophilic nature of acyl glucuronides allows them to react with nucleophilic sites on proteins, forming covalent drug-protein adducts. nih.govrsc.org

The formation of these protein adducts is a key area of research, as it has been proposed as a potential mechanism for initiating toxicity or immune responses. nih.govnih.gov Although the native acyl glucuronide of fenofibric acid is considered to be very stable, the general reactivity of this class of metabolites necessitates further investigation to fully understand its potential biological consequences. nih.gov

Dedicated research on fenofibric acid acyl-beta-D-glucuronide is therefore crucial to:

Characterize its chemical stability and reactivity profile under physiological conditions. tandfonline.com

Investigate its potential for intramolecular rearrangement and covalent binding to proteins. rsc.org

Understand the specific roles of different UGT enzymes in its formation and the impact of genetic variations in these enzymes on the metabolism of fenofibrate. nih.gov

Elucidate any potential links between the formation of this metabolite and interindividual variability in response to fenofibrate therapy.

A thorough understanding of the behavior of fenofibric acid acyl-beta-D-glucuronide is essential for a complete picture of the pharmacology and disposition of fenofibrate.

Propiedades

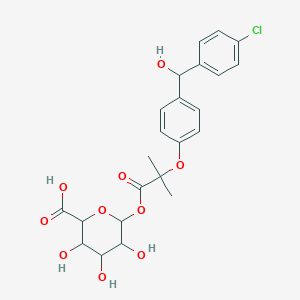

Fórmula molecular |

C23H25ClO10 |

|---|---|

Peso molecular |

496.9 g/mol |

Nombre IUPAC |

6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H25ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,15-19,21,25-28H,1-2H3,(H,29,30) |

Clave InChI |

UJNGWDHZBYRDRO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |

Origen del producto |

United States |

Enzymatic Catalysis and Molecular Mechanisms of Fenirofibrate Acyl Beta D Glucuronide Formation

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Fenofibric Acid Glucuronidation

The conversion of fenofibric acid to its acyl-beta-D-glucuronide conjugate is not a uniform process but is catalyzed by a specific subset of UGT enzymes. nih.gov Systematic screening of human UGT1A and UGT2B subfamilies has identified several key isoforms with the capacity to glucuronidate fenofibric acid. nih.gov Among these, a clear hierarchy of activity has been established, with one enzyme playing a predominant role and others contributing to a lesser extent. nih.govresearchgate.net

Research has unequivocally identified UGT2B7 as the principal enzyme responsible for the biosynthesis of Fenofibric Acid Acyl-beta-D-glucuronide. nih.gov In studies using heterologously expressed human UGTs, recombinant UGT2B7 demonstrated the highest catalytic efficiency. nih.govresearchgate.net Further evidence supporting the primary role of UGT2B7 comes from correlation analyses with human liver microsomes, which show a strong positive correlation (r² = 0.75) between the rate of fenofibric acid glucuronidation and the activity of zidovudine, a known probe substrate for UGT2B7. nih.govresearchgate.net This was further substantiated by the strong correlation with UGT2B7 protein content and significant inhibition of the metabolic process by fluconazole, a selective inhibitor of UGT2B7. nih.govresearchgate.net

Kinetic and Mechanistic Studies of UGT-Mediated Fenirofibrate Acyl-beta-D-glucuronide Synthesis

Understanding the kinetics of the UGT enzymes involved is crucial for elucidating the dynamics of Fenofibric Acid Acyl-beta-D-glucuronide formation. Kinetic studies define the enzyme's affinity for the substrate and its maximum reaction speed, providing insight into the efficiency and capacity of the metabolic pathway.

Kinetic analyses have been performed to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the key UGT isoforms involved in fenofibric acid glucuronidation. nih.gov The Km value is an inverse measure of the enzyme's affinity for the substrate, while Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate. wisc.edu

UGT2B7 exhibits the highest catalytic efficiency (Vmax/Km) for fenofibric acid glucuronidation, which is at least 16-fold higher than the other active UGTs. nih.gov UGT1A6, UGT1A9, and UGT2B7 follow Michaelis-Menten kinetics, whereas UGT1A3 displays a sigmoidal (Hill's) kinetic profile, suggesting cooperative binding. nih.gov

Below is an interactive data table summarizing the kinetic parameters for the primary UGT isoforms involved.

| Enzyme | Apparent Km (μM) | Vmax/Km (μl/min/mg) | Kinetic Profile | Reference |

| UGT2B7 | 131 | 2.10 | Michaelis-Menten | nih.gov |

| UGT1A3 | 724 | 0.13 | Sigmoid (Hill's) | nih.gov |

| UGT1A9 | 222 | 0.09 | Michaelis-Menten | nih.gov |

| UGT1A6 | 148 | 0.02 | Michaelis-Menten | nih.gov |

Substrate selectivity among UGT isoforms is a key determinant of their metabolic roles. nih.gov In the context of fenofibric acid, UGT enzymes display clear differences in affinity. UGT2B7, UGT1A9, and UGT1A6 are categorized as high-affinity enzymes, with Km values ranging from 131 to 222 μM. nih.gov In contrast, UGT1A3 is a low-affinity enzyme, exhibiting a much higher Km of 724 μM. nih.gov

This differential affinity leads to a functional classification where UGT2B7 is the primary high-affinity, high-efficiency enzyme. nih.gov UGT1A9 can be described as a high-affinity, low-capacity enzyme, while UGT1A3 functions as a low-affinity, high-capacity enzyme in the glucuronidation of fenofibric acid. nih.gov This overlapping yet distinct substrate specificity ensures efficient metabolism of the compound across a range of concentrations. nih.govnih.gov

Influence of Genetic Polymorphisms on UGT Activity in this compound Formation

Genetic variations, or polymorphisms, within the UGT genes can lead to altered enzyme function and contribute to interindividual differences in drug metabolism. mdpi.com The impact of common polymorphisms in the key UGTs involved in fenofibric acid glucuronidation has been investigated.

Studies have examined the effects of allelic variants such as UGT2B72 (H268Y), UGT1A93 (M33T), and variants of UGT1A3. nih.govnih.gov In assays using recombinant variant enzymes, some polymorphisms led to reduced catalytic activity. For instance, the UGT1A9*3 allozyme showed a significant reduction in the rate of glucuronide formation compared to the wild-type protein. nih.govnih.gov Similarly, certain UGT1A3 variants demonstrated a 61% to 96% reduction in Vmax/Km values. nih.govresearchgate.net

Analysis of UGT1A3, UGT1A6, UGT1A9, and UGT2B7 Variant Impact

The glucuronidation of fenofibric acid is primarily mediated by several UGT enzymes, with UGT2B7 playing a predominant role. nih.govnih.gov Studies utilizing heterologously expressed human UGTs have demonstrated that UGT1A3, UGT1A6, UGT1A9, and UGT2B7 are all capable of forming this compound. nih.govnih.gov Among these, recombinant UGT2B7 exhibits the highest catalytic efficiency. nih.govnih.gov

The impact of common genetic variants on the activity of these enzymes towards fenofibric acid has been a subject of investigation. Specific variants of UGT1A3 and UGT1A9 have been shown to have significantly reduced enzymatic activity compared to their reference counterparts. For instance, the UGT1A3 variants UGT1A3.2 (R11A47) and UGT1A3.3 (Trp11), as well as the UGT1A9.3 (Thr33) variant, displayed a 61% to 96% reduction in their Vmax/Km values for fenofibric acid glucuronidation. nih.govnih.gov In contrast, the activity of the UGT2B7.2 (Tyr268) variant was found to be similar to the reference UGT2B7.1 (His268) enzyme. nih.govnih.gov

Below is a table summarizing the kinetic parameters of various UGT isoforms and their variants in the formation of this compound.

Table 1: Kinetic Parameters of UGT Isoforms for Fenofibric Acid Glucuronidation

| Enzyme | Vmax/Km (μl/min/mg) |

|---|---|

| UGT2B7 | 2.10 |

| UGT1A3 | 0.13 |

| UGT1A9 | 0.09 |

| UGT1A6 | 0.02 |

Implications for Variability in Glucuronidation Rates

Despite the observed in vitro differences in the activity of UGT variants, the direct implication for inter-individual variability in fenofibric acid glucuronidation rates in the human population is not yet fully established. In a study involving a bank of 48 human livers, the rate of this compound formation varied by as much as 10-fold. nih.govnih.gov However, this significant variability was not found to be associated with common genetic variations in UGT1A3, UGT1A6, UGT1A9, and UGT2B7. nih.govnih.gov

Correlation studies with probe substrates for these enzymes did indicate a primary role for UGT2B7 in the hepatic glucuronidation of fenofibric acid, with lesser contributions from UGT1A9 and UGT1A3. nih.govnih.gov The strong correlation with UGT2B7 protein content and inhibition by fluconazole, a selective inhibitor of UGT2B7, further supports the predominant role of this enzyme. nih.govnih.gov The lack of a clear association between the studied genetic variants and the observed variability in glucuronidation rates suggests that other genetic or regulatory factors may be involved. nih.govnih.gov Therefore, while in vitro studies demonstrate the functional impact of certain UGT variants, further research is necessary to elucidate the full spectrum of genetic factors that contribute to the observed variability in fenofibric acid metabolism in vivo. nih.govnih.gov

Structural-Functional Relationship Research of UGT Enzymes Relevant to Acyl Glucuronide Formation

The structural features of UGT enzymes dictate their substrate specificity and catalytic activity. Research into the structural-functional relationships of these enzymes, particularly those involved in the formation of acyl glucuronides like this compound, has benefited from advanced molecular biology techniques.

Insights from Chimeragenesis and Site-Directed Mutagenesis Studies

Chimeragenesis, which involves creating hybrid enzymes from different parent enzymes, and site-directed mutagenesis, which allows for the specific alteration of amino acids, are powerful tools for understanding the domains and residues critical for UGT function. While specific studies employing these techniques on the direct glucuronidation of fenofibric acid are not extensively documented, research on the relevant UGT isoforms provides valuable insights.

Human UGTs are understood to have two primary domains: a variable N-terminal domain responsible for binding the substrate (the aglycone) and a highly conserved C-terminal domain that binds the sugar donor, UDP-glucuronic acid. nih.gov Site-directed mutagenesis studies have been instrumental in identifying key residues within these domains. For example, studies on UGT1A9, an enzyme that contributes to fenofibric acid glucuronidation, have used site-directed mutagenesis to pinpoint amino acids responsible for its substrate specificity. By substituting specific amino acids in UGT1A9 with those found in the related UGT1A8, researchers have identified residues like Arg42 and Asn152 as being significant contributors to the differences in substrate binding and catalytic properties between these two enzymes. nih.gov

Furthermore, the catalytic mechanism for O-glucuronidation, the reaction type for fenofibric acid, is thought to involve a "catalytic dyad" of a histidine and an aspartic acid residue within the active site. nih.gov Site-directed mutagenesis experiments targeting these and other conserved residues in various UGT enzymes have been crucial in confirming their roles in catalysis. nih.gov For instance, mutating predicted active site residues in other enzyme families has been shown to result in significantly reduced or completely lost enzymatic activity, thereby confirming the importance of these residues. nih.gov These types of studies, applied to UGTs like UGT2B7 and UGT1A9, help to build a more complete picture of the structural determinants for the formation of acyl glucuronides.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Fenofibric acid |

| Fenofibrate (B1672516) |

| UDP-glucuronic acid |

| Fluconazole |

| Zidovudine |

| Mycophenolic acid |

| Fulvestrant |

| Serotonin |

| 4-methylumbelliferone |

| p-nitrophenol |

Analytical Methodologies for the Quantitative and Qualitative Assessment of Fenirofibrate Acyl Beta D Glucuronide

Chromatographic Techniques for Separation and Detection

The quantitative and qualitative assessment of Fenirofibrate Acyl-beta-D-glucuronide, a principal metabolite of fenofibrate (B1672516), relies heavily on advanced chromatographic techniques. These methods are essential for separating the glucuronide from its parent drug, fenofibric acid, and other related metabolites in complex biological matrices such as plasma and urine.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fenofibrate metabolites. scirp.org Coupled with various detectors, HPLC provides robust and reliable separation. For instance, a specific and sensitive HPLC method coupled with tandem mass spectrometry (MS/MS) has been developed for the quantification of fenofibric acid glucuronide. nih.gov This method utilizes a reversed-phase C18 column to achieve separation. nih.gov

Methodologies often involve solid-phase extraction (SPE) for sample clean-up prior to HPLC analysis, which helps in removing interfering substances from biological samples. umn.edu Anion-exchange SPE, in particular, has been successfully used in combination with reverse-phase HPLC to accurately determine fenofibric acid concentrations, the direct precursor to the glucuronide, in human serum. umn.edu The separation is typically achieved under isocratic or gradient elution conditions using a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, often containing an acid such as formic acid or phosphoric acid to improve peak shape. scirp.orgnih.govscispace.com

Table 1: Example HPLC Method Parameters for Fenofibrate Metabolite Analysis

| Parameter | Condition | Source |

| Column | Synergic RP-Hydro C-18 (100 x 4.6 mm, 4.0-μm) | nih.gov |

| Mobile Phase | A: H₂O + 2% formic acid; B: MeOH + 2% formic acid | nih.gov |

| Flow Rate | 0.9 mL/min | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) in Metabolite Analysis

Ultra-Performance Liquid Chromatography (UPLC), and its variant, ultra-high performance liquid chromatography (UHPLC), offer significant advantages over traditional HPLC for metabolite analysis, including higher resolution, increased sensitivity, and faster analysis times. researchgate.netnih.gov These benefits are due to the use of columns with smaller particle sizes (typically less than 2 µm). researchgate.net

UPLC is particularly effective in metabolomics studies for identifying a wide range of metabolites, including fenofibric acid glucuronide, in biological samples like urine and plasma. nih.govnih.gov When coupled with high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF-MS), UPLC allows for the comprehensive profiling and identification of known and novel metabolites. nih.govnih.gov For example, UPLC-ESI-QTOF-MS analysis has been successfully used to identify fenofibric acid ester glucuronide in urine samples from Sprague-Dawley rats and cynomolgus monkeys. nih.govnih.gov The improved chromatographic efficiency of UPLC helps to resolve the glucuronide metabolite from other closely related compounds. researchgate.net

Table 2: UPLC System Parameters for Fenofibrate Metabolite Profiling

| Parameter | Condition | Source |

| Column | ACQUITY 1.7 µm BEH C18 (50 mm x 2.1 mm) | researchgate.netnih.gov |

| Mobile Phase | Gradient with 0.1% formic acid in water/acetonitrile | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Run Time | 10 min | nih.gov |

| Detection | Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) | nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, it is generally not the preferred method for analyzing acyl glucuronides like this compound. This is because glucuronides are highly polar, non-volatile compounds that require chemical derivatization to become suitable for GC analysis, a process which can be complex and introduce variability.

Conversely, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound in biological matrices. nih.govresearchgate.net Its high selectivity and sensitivity allow for the direct measurement of the analyte at very low concentrations. nih.gov The technique typically employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net In MRM, a specific precursor ion (the molecular ion of the glucuronide) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional specificity, minimizing interference from other components in the sample. nih.govresearchgate.net

For this compound, analysis is often performed in negative ion mode, with a characteristic mass fragmentation of m/z 492.9 → 230.8. nih.gov The use of a stable isotope-labeled internal standard, such as d6-fenofibric acid glucuronide, is common to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of metabolites, including acyl glucuronides. nih.govnih.gov While mass spectrometry provides information on the molecular weight and fragmentation, NMR provides detailed information about the molecular structure, including the precise site of glucuronidation and the stereochemistry of the glycosidic bond. nih.govnih.gov

For this compound, 1H and 13C NMR experiments would confirm the presence of both the fenofibric acid and the glucuronic acid moieties. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity between protons and carbons within the molecule. nih.gov The HMBC spectrum is particularly vital as it shows long-range correlations (typically over 2-3 bonds), which can definitively link the anomeric proton or carbon of the glucuronic acid moiety to the carboxyl group of the fenofibric acid, thus confirming the acyl glucuronide structure. nih.gov NMR can also be used to monitor the degradation of acyl glucuronides, which are known to undergo intramolecular rearrangement (acyl migration) and hydrolysis under physiological conditions. nih.gov

Ultraviolet (UV) Absorbance Spectroscopy in Detection and Purity Assessment

Ultraviolet (UV) absorbance spectroscopy, typically coupled with HPLC (HPLC-UV), is a widely used technique for the detection and purity assessment of fenofibrate and its metabolites. scirp.orgnih.gov The fenofibric acid moiety contains a chromophore (the chlorobenzoyl phenoxy group) that absorbs UV light, allowing for its detection. sielc.com

The UV spectrum of this compound is expected to be very similar to that of its parent aglycone, fenofibric acid, as the glucuronide moiety itself does not significantly contribute to UV absorbance in the typical range (200-400 nm). The maximum absorbance wavelength for fenofibric acid is reported to be around 284-289 nm, and this wavelength is commonly used for detection in HPLC-UV methods. scispace.comresearchgate.netnih.gov

In purity assessments, HPLC-UV can be used to detect the presence of impurities, provided they also contain a chromophore and can be separated chromatographically. By analyzing the peak area at the specified wavelength, the purity of a sample of this compound can be estimated relative to any detected impurities.

Stability and Degradation Kinetics of Fenirofibrate Acyl Beta D Glucuronide

Evaluation of Intrinsic Chemical Stability

Investigation under Varying pH Conditions (Acidic, Basic, Neutral Hydrolysis)

The stability of acyl glucuronides is highly dependent on pH. While specific kinetic data for Fenirofibrate Acyl-beta-D-glucuronide is not extensively published, the behavior of analogous compounds like fenoprofen (B1672519) acyl glucuronide provides significant insight. Generally, these conjugates exhibit greatest stability in acidic conditions (pH < 5) and become increasingly labile as the pH approaches neutral and basic conditions. nih.gov

Under neutral and basic conditions (pH > 7), the degradation is accelerated. This is due to the increased concentration of hydroxide (B78521) ions, which act as a nucleophile, attacking the ester linkage and leading to hydrolysis. Furthermore, intramolecular acyl migration is also pH-dependent, with the rate increasing at physiological and slightly alkaline pH. mdpi.com Studies on fenoprofen glucuronide have shown that lower pH levels enhance its stability. nih.gov It can be inferred that this compound follows a similar pattern, being most stable in acidic environments and degrading more rapidly at physiological or basic pH.

Table 1: Illustrative pH-Dependent Degradation of an Analogous Acyl Glucuronide (Fenoprofen Glucuronide)

| pH | Half-life (t½) in hours | Predominant Reaction |

| 5.0 | Stable | Minimal Degradation |

| 7.4 | ~10-12 | Acyl Migration & Hydrolysis |

| 9.0 | < 1 | Rapid Hydrolysis |

Note: This data is for Fenoprofen Acyl Glucuronide and serves as an illustrative example of the expected behavior for this class of compounds. The degradation rate of R-FEN glucuronide was found to be greater than that of the S-glucuronide. nih.gov

Assessment of Stability under Oxidative Stress and Thermal Conditions

The parent drug, fenofibrate (B1672516), is known to be susceptible to degradation under oxidative and thermal stress. It can be inferred that its glucuronide metabolite may also exhibit sensitivities to these conditions, although specific studies on the glucuronide are limited. Thermal stress generally increases the rate of chemical reactions, and the degradation of this compound through hydrolysis and acyl migration would be expected to accelerate at higher temperatures.

Identification and Characterization of Degradation Products

The degradation of this compound proceeds through two primary, competing pathways:

Hydrolysis: This pathway involves the cleavage of the ester bond, releasing the parent drug, fenofibric acid, and D-glucuronic acid. This reaction is irreversible and is catalyzed by both acid and base, as well as by esterase enzymes found in biological fluids. nih.govnih.gov

Acyl Migration: This is an intramolecular rearrangement where the fenofibroyl group moves from its biosynthetic position at C-1 of the glucuronic acid moiety to the hydroxyl groups at positions C-2, C-3, or C-4. nih.govcurrentseparations.com This process results in the formation of various positional isomers (2-O-, 3-O-, and 4-O-acyl glucuronides). This migration is a reversible reaction, and the resulting isomers are generally more stable than the parent 1-O-acyl glucuronide but are resistant to cleavage by β-glucuronidase enzymes. scielo.br

These degradation products can be identified and characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which can distinguish between the parent conjugate, the aglycone (fenofibric acid), and the various positional isomers. nih.govcurrentseparations.com

Mechanisms of Acyl Glucuronide Cleavage and Rearrangement

The mechanisms underlying the degradation of this compound are characteristic of the 1-O-acyl glucuronide class.

Cleavage (Hydrolysis): The hydrolytic cleavage is a nucleophilic substitution reaction. A nucleophile, such as a hydroxide ion (in basic conditions) or a water molecule (in neutral or acidic conditions), attacks the electrophilic carbonyl carbon of the ester linkage. This leads to the formation of a tetrahedral intermediate which then collapses, breaking the ester bond and releasing fenofibric acid and glucuronic acid.

Rearrangement (Acyl Migration): This process is an intramolecular transacylation. rsc.org It is initiated by the nucleophilic attack of an adjacent hydroxyl group on the glucuronic acid ring (e.g., the C-2 hydroxyl) on the carbonyl carbon of the fenofibroyl group. researchgate.net This forms a transient orthoester intermediate, which then resolves by transferring the acyl group to the attacking hydroxyl, yielding a positional isomer (e.g., the 2-O-acyl isomer). This process can continue, allowing the acyl group to migrate around the sugar ring. The rate of acyl migration is often significantly faster than hydrolysis under physiological conditions. mdpi.com The rearrangement isomers can undergo further reactions, as the 2-O-, 3-O-, and 4-O-isomers can exist in equilibrium with an open-ring aldehyde form, which is a reactive species implicated in forming covalent adducts with proteins. nih.gov

Stability in Biological Matrices (e.g., In Vitro Microsomal Incubations, Plasma)

The stability of this compound is significantly reduced in biological matrices due to the presence of enzymes and binding proteins.

In Vitro Microsomal Incubations: Fenofibric acid is actively converted to its acyl glucuronide in human liver microsomes, a process primarily catalyzed by the UGT2B7 enzyme, with minor contributions from UGT1A9 and UGT1A3. nih.govresearchgate.net While these systems are used to generate the metabolite, the glucuronide itself is subject to degradation once formed. The stability in these incubations is typically assessed at a physiological pH of 7.4, where both hydrolysis and acyl migration occur. nih.gov

Plasma: In plasma, the degradation of acyl glucuronides is often accelerated compared to simple buffer solutions. This is largely due to the presence of plasma proteins, particularly human serum albumin (HSA). nih.gov Albumin has been shown to possess esterase-like activity, actively catalyzing the hydrolysis of acyl glucuronides back to the parent acid. nih.gov Therefore, when this compound enters the bloodstream, it is susceptible to both spontaneous chemical degradation and albumin-mediated hydrolysis. This instability can influence its circulating half-life and its potential to form covalent adducts with plasma proteins. nih.govmdpi.com

Table 2: Factors Influencing Stability of Acyl Glucuronides in Biological Matrices

| Matrix | Key Factors Affecting Stability | Expected Outcome for this compound |

| Liver Microsomes | pH (typically 7.4), Temperature (37°C), Presence of UGT enzymes | Formation of the glucuronide, followed by pH-dependent degradation (hydrolysis/migration). nih.govnih.gov |

| Plasma | pH (7.4), Temperature (37°C), Presence of proteins (e.g., Albumin) | Accelerated degradation via hydrolysis catalyzed by albumin's esterase-like activity. nih.gov |

Comparative Metabolism and Inter Species Dispositional Studies of Fenirofibrate Acyl Beta D Glucuronide

Comparative Analysis of Fenofibrate (B1672516) and Fenofibric Acid Glucuronide Formation Across Species (e.g., Human vs. Rat/Dog)

The metabolism of fenofibrate, a prodrug, begins with its rapid hydrolysis to the active metabolite, fenofibric acid. The subsequent metabolic fate of fenofibric acid, particularly its conjugation to form Fenofibrate Acyl-beta-D-glucuronide, exhibits notable species-dependent differences.

In humans, fenofibric acid is almost exclusively metabolized by UDP-glucuronosyltransferases (UGTs) into its glucuronide conjugate. This makes Fenofibrate Acyl-beta-D-glucuronide the predominant and major metabolite found in human circulation. In contrast, the metabolic pathways in rats and dogs diverge significantly. In these species, fenofibric acid and its subsequent carbonyl-reduced form, reduced fenofibric acid, are the principal metabolites. Studies have shown that glucuronidation of fenofibric acid is a very minor reaction in rats and has not been detected in dogs.

This stark difference in metabolic profiling highlights a key variation in drug metabolism, where a major pathway in humans is only a minor or non-existent pathway in common preclinical animal models like the rat and dog.

Table 1: Comparative Formation of Fenofibric Acid Glucuronide Across Species

| Species | Primary Metabolites | Extent of Glucuronide Formation |

| Human | Fenofibric acid glucuronide | Predominant pathway |

| Rat | Fenofibric acid, Reduced fenofibric acid | Very minor reaction |

| Dog | Fenofibric acid, Reduced fenofibric acid | Not detected |

Investigation of Metabolite Excretion Pathways

Consistent with the differences in metabolism, the excretion pathways for fenofibrate and its metabolites also vary considerably between humans and other species such as rats and dogs.

In humans, where the water-soluble Fenofibrate Acyl-beta-D-glucuronide is the main metabolite, the primary route of elimination is through the kidneys. Approximately 65% of the administered dose is excreted in the urine, predominantly as the glucuronide conjugate. Conversely, in rats and dogs, where the less soluble fenofibric acid and its reduced form are the main metabolites, the primary route of elimination is fecal. In these species, about 70-80% of the administered dose and its metabolites are recovered in the feces.

Table 2: Primary Excretion Pathways of Fenofibrate Metabolites

| Species | Primary Excretion Route | Approximate Percentage of Dose |

| Human | Urine | ~65% |

| Rat | Feces | 70-80% |

| Dog | Feces | 70-80% |

In Vitro Investigation of Drug Transporter Interactions with Fenofibrate Acyl-beta-D-glucuronide

The distribution and excretion of drug metabolites, especially water-soluble conjugates like glucuronides, are highly dependent on transport proteins. These transporters, located on cell membranes in organs like the liver and kidneys, mediate the uptake and efflux of compounds. While direct studies on Fenofibrate Acyl-beta-D-glucuronide are limited, its behavior can be inferred from the known functions of key transporter families and data on its parent compound, fenofibric acid.

Substrate Profiling with Organic Anion Transporters (OATs)

Organic Anion Transporters (OATs) are uptake transporters, primarily in the kidney, that mediate the transport of a wide range of organic anions from the blood into tubular cells, facilitating their excretion. Glucuronide conjugates are common substrates for OATs. While direct substrate profiling for Fenofibrate Acyl-beta-D-glucuronide with OATs is not detailed in available literature, its parent compound, fenofibric acid, has been shown to inhibit URAT1, a renal urate transporter that is part of the OAT family. This suggests an interaction of the parent molecule with this transporter family, making it plausible that the glucuronide metabolite could also be a substrate.

Interaction with Organic Anion-Transporting Polypeptides (OATPs)

OATPs are crucial uptake transporters, particularly OATP1B1, which is located on the sinusoidal membrane of hepatocytes and facilitates the uptake of compounds from the blood into the liver. OATP1B1 is known to transport a broad range of substrates, including many glucuronide conjugates. In vitro studies have demonstrated that the parent compound, fenofibric acid, causes a concentration-dependent inhibition of OATP1B1-mediated uptake. This inhibitory action suggests an interaction with the transporter's binding site. Given that OATP1B1 actively transports other glucuronidated drugs, it is highly probable that Fenofibrate Acyl-beta-D-glucuronide is a substrate for hepatic uptake via this pathway, though direct transport studies are not available.

Role of Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP)

MRPs and BCRP are ATP-binding cassette (ABC) efflux transporters that play a critical role in moving substrates out of cells. MRP2 is highly expressed on the canalicular (apical) membrane of liver cells, where it pumps substrates, including many glucuronide conjugates, into the bile for elimination. BCRP is also an important efflux transporter found in the liver, intestine, and other barrier tissues, and is known to transport glucuronidated compounds.

Kinetic Characterization of Transporter-Mediated Uptake and Efflux

Detailed kinetic characterization, such as the determination of Michaelis-Menten constants (Km) and maximum transport velocity (Vmax) for the transporter-mediated uptake and efflux of Fenofibrate Acyl-beta-D-glucuronide, is not available in the reviewed scientific literature. Such studies would be necessary to definitively confirm its status as a substrate for OATs, OATPs, MRPs, and BCRP and to quantify the efficiency of these transport processes.

Future Directions and Emerging Research Avenues for Fenirofibrate Acyl Beta D Glucuronide

Addressing Variability in Glucuronidation through Mechanistic Studies

The formation of Fenirofibrate Acyl-beta-D-glucuronide from fenofibric acid is known to be highly variable among individuals. nih.gov This variability can impact the drug's effectiveness and clearance from the body. Future research is geared towards pinpointing the precise reasons for these differences.

Detailed mechanistic studies have identified several key enzymes from the UDP-glucuronosyltransferase (UGT) family that are responsible for this metabolic step. Specifically, UGT2B7 has been identified as the primary enzyme, with UGT1A9 and UGT1A3 also playing significant roles. nih.gov The kinetic properties of these enzymes in forming this compound have been characterized, revealing differences in their affinity and capacity for the substrate. nih.gov

| Enzyme | Role in Fenofibric Acid Glucuronidation | Kinetic Profile |

| UGT2B7 | Predominant role | High-affinity enzyme |

| UGT1A9 | Contributory role | High-affinity, low-capacity enzyme |

| UGT1A3 | Contributory role | Low-affinity, high-capacity enzyme |

Data sourced from in vitro studies with recombinant human UGT enzymes. nih.gov

Despite identifying the key enzymes, the contribution of genetic variations in these UGTs to the observed variability in fenofibric acid glucuronidation in the human population remains to be conclusively established. nih.gov Future mechanistic studies will likely focus on larger population cohorts to investigate the impact of specific genetic polymorphisms on the formation of this compound. Further research is also needed to explore the potential for this acyl glucuronide to form covalent adducts with proteins, a phenomenon observed with other acyl glucuronides that can sometimes lead to adverse reactions. nih.govmdpi.com One study found that fenofibryl glucuronide is less reactive than clofibryl glucuronide and that its binding to protein likely occurs through the formation of a Schiff's base. nih.gov

Advanced Structural Elucidation and Modeling of UGT-Substrate Interactions

A deeper understanding of how fenofibric acid and its glucuronide metabolite interact with UGT enzymes at a molecular level is a key area for future research. Advanced structural elucidation techniques, such as X-ray crystallography and cryo-electron microscopy, could provide detailed three-dimensional structures of the UGT enzymes in complex with their substrates. While challenging, obtaining such structures would be invaluable for understanding the precise binding modes and the catalytic mechanisms.

In parallel, computational modeling approaches are emerging as powerful tools to simulate and predict these interactions. rsc.org Techniques like molecular docking and molecular dynamics simulations can be employed to model the binding of fenofibric acid to the active sites of UGT2B7, UGT1A9, and UGT1A3. These models can help to:

Identify the key amino acid residues involved in substrate recognition and binding.

Explain the observed differences in affinity and specificity among the UGT isoforms.

Predict how genetic variations in the UGT enzymes might alter their structure and function, thus impacting the glucuronidation of fenofibric acid.

Investigate the potential for the glucuronide metabolite itself to interact with or inhibit the UGT enzymes. mdpi.com

By integrating data from in vitro kinetic studies with advanced structural and modeling approaches, researchers aim to build a comprehensive picture of the UGT-substrate interactions governing the formation of this compound.

Development of Novel In Vitro and Ex Vivo Models for Metabolic Studies

To better predict the metabolic fate and potential effects of this compound in humans, researchers are turning to more sophisticated in vitro and ex vivo models that more closely mimic the physiological environment of the human liver and intestine. doi.orgnih.gov

Novel In Vitro Models:

3D Liver Spheroids and Organoids: These models, derived from primary human hepatocytes or stem cells, self-assemble into three-dimensional structures that replicate the architecture and function of the liver lobule. nih.gov They offer a more physiologically relevant system for studying the long-term metabolism of fenofibrate (B1672516) and the disposition of its glucuronide metabolite compared to traditional 2D cell cultures.

Liver-on-a-Chip and Intestine-on-a-Chip Models: These microfluidic devices integrate living cells in a microenvironment that simulates the mechanical and physiological conditions of the native organ. nih.govku.dk They can be used to investigate the interplay between metabolism and transport of this compound in a dynamic and controlled setting.

Permeabilized Enterocytes and Cryopreserved Intestinal Mucosa: These models provide a valuable tool for specifically assessing intestinal metabolism, which is a key site for the glucuronidation of many drugs. doi.org

Ex Vivo Models:

Perfused Liver and Intestinal Segments: These models utilize intact organs or segments of tissue maintained outside the body, preserving the native cellular architecture and transporter expression. ku.dk They are particularly useful for studying the combined effects of metabolism and transport on the disposition of this compound.

These advanced models will be instrumental in investigating the enterohepatic recirculation of the glucuronide metabolite, where it is excreted into the bile, potentially hydrolyzed back to fenofibric acid by gut bacteria, and then reabsorbed.

Comprehensive Investigation of Transporter-Mediated Disposition

Glucuronide conjugates are typically substrates for various uptake and efflux transporters. nih.govpatrinum.ch Key transporter families that are likely involved in the disposition of this compound include:

| Transporter Family | Potential Role in this compound Disposition |

| Organic Anion Transporting Polypeptides (OATPs) | Mediate the uptake of glucuronides from the blood into the liver. OATP1B1 and OATP1B3 are of particular interest. nih.govwikipedia.org |

| Organic Anion Transporters (OATs) | Involved in the uptake of organic anions, including glucuronides, into renal tubular cells for excretion in the urine. nih.govwikipedia.org |

| Multidrug Resistance-Associated Proteins (MRPs) | Efflux transporters that can pump glucuronides out of cells, for example, from hepatocytes into the bile (MRP2) or back into the bloodstream (MRP3). nih.govnih.gov |

| Breast Cancer Resistance Protein (BCRP) | An efflux transporter located in various tissues, including the liver and intestine, that can transport glucuronide conjugates. nih.govnih.gov |

Future research will utilize in vitro systems, such as cells overexpressing specific transporters, to definitively identify which of these proteins are responsible for the influx and efflux of this compound. bioivt.com This knowledge is crucial for developing physiologically based pharmacokinetic (PBPK) models that can predict the impact of genetic variations in these transporters or drug-drug interactions on the clearance of fenofibrate's major metabolite. nih.gov

Q & A

Q. What are the key physicochemical properties of Fenirofibrate Acyl-beta-D-glucuronide, and how do they influence experimental design?

this compound (C23H25ClO10, MW 496.89) is a mixture of diastereomers with a molecular structure that includes a glucuronic acid conjugate linked to the fenofibric acid moiety . Its solubility in aqueous and organic solvents is critical for extraction and chromatographic separation. The presence of multiple hydroxyl and carboxyl groups necessitates careful pH control during sample preparation to avoid hydrolysis or acyl migration . Researchers should prioritize stability studies under varying pH and temperature conditions to optimize storage and handling protocols .

Q. How can researchers confirm the identity of this compound in biological matrices?

Confirmation requires a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). The InChIKey UJNGWDHZBYRDRO-ZFDAFNFFSA-N and molecular formula (C23H25ClO10) provide reference data for HRMS analysis. For NMR, the glucuronic acid protons (δ 3.5–5.5 ppm) and the aromatic protons from the fenofibric acid moiety (δ 6.8–7.4 ppm) are diagnostic. Cross-validation against synthetic standards is essential to distinguish it from isomeric metabolites .

Q. What are the primary stability challenges associated with this compound in vitro?

Acyl glucuronides undergo pH-dependent intramolecular acyl migration, forming positional isomers, and hydrolysis to the parent aglycone . Stability studies should include:

- Buffered solutions at physiological pH (7.4) and acidic conditions (e.g., gastric fluid simulations).

- Temperature-controlled storage (−80°C recommended for long-term stability).

- Use of enzymatic inhibitors (e.g., β-glucuronidase inhibitors) in biological samples to prevent degradation .

Advanced Research Questions

Q. What advanced chromatographic strategies resolve this compound diastereomers, and how do their pharmacokinetics differ?

The diastereomeric mixture requires chiral stationary phases (e.g., polysaccharide-based columns) or derivatization with chiral reagents for resolution. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) can separate isomers using gradient elution with 0.1% formic acid in acetonitrile/water. Pharmacokinetic differences between isomers may arise from varying protein-binding affinities or clearance rates, necessitating isomer-specific pharmacokinetic modeling .

Q. How can researchers quantify this compound-protein adducts, and what are their toxicological implications?

Adducts form via covalent binding to serum albumin or tissue proteins, potentially triggering immune reactions . Detection methods include:

Q. What methodological innovations improve sensitivity in quantifying this compound in complex matrices like plasma?

A three-step capillary electrophoresis (CE) stacking method—field-amplified sample injection (FASI), sweeping, and micellar collapse—enhances sensitivity by 100–1,000-fold. This approach achieves limits of detection (LOD) as low as 25 ng/mL in human plasma, critical for low-abundance metabolite studies . Optimization includes adjusting buffer pH (e.g., borate buffer at pH 9.3) and micelle concentration (e.g., sodium cholate) to maximize analyte focusing .

Q. How does isomerization of this compound impact its pharmacological activity and assay validation?

Isomerization kinetics can be studied using time-resolved NMR or circular dichroism (CD) spectroscopy. The β-1-O-acyl isomer (pharmacologically active) may revert to α-2-O, 3-O, or 4-O isomers under physiological conditions, altering receptor binding. Assay validation must account for isomer interconversion by including stability-indicating methods (e.g., chiral HPLC) during method qualification .

Methodological Tables

Q. Table 1: Analytical Techniques for this compound

Q. Table 2: Stability Conditions and Outcomes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.